molecular formula C8H11NO4S2 B062012 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid CAS No. 175201-91-9

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Cat. No.: B062012
CAS No.: 175201-91-9
M. Wt: 249.3 g/mol
InChI Key: GLGDZBUCEUWQMJ-UHFFFAOYSA-N
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Description

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid is a specialized thiophene carboxylic acid derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to a class of substituted aminothiophenes known for their utility in constructing more complex heterocyclic scaffolds. Its molecular structure, featuring both electron-donating (amino) and electron-withdrawing (sulfonyl, carboxylic acid) functional groups, makes it a versatile building block for the synthesis of diverse compound libraries. Researchers utilize this core structure in the development of novel therapeutic agents, particularly as it shares structural similarities with other documented bioactive molecules, such as derivatives of 3-substituted amino-thiophene-2-carboxylic acid which have been investigated as inhibitors of interleukin-4 gene expression, a target relevant in immune and inflammatory diseases . The presence of multiple functional groups allows for selective chemical modifications, enabling its application in structure-activity relationship (SAR) studies and the exploration of new chemical space for pharmaceutical and agrochemical applications. This product is intended for research and development purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-amino-4-propylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-2-3-15(12,13)5-4-14-7(6(5)9)8(10)11/h4H,2-3,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDZBUCEUWQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402239
Record name 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70402239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-91-9
Record name 3-Amino-4-(propylsulfonyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Electrophilic Sulfonation and Subsequent Functionalization

This route, adapted from analogous sulfonation strategies, proceeds as follows:

Step 1: Sulfonation of 3-Aminothiophene-2-carboxylic Acid
3-Aminothiophene-2-carboxylic acid is treated with propylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 3-amino-4-propylsulfonylthiophene-2-carboxylic acid. The reaction typically occurs in dichloromethane at 0–25°C.

Step 2: Purification and Crystallization
Crude product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.

Table 1: Reaction Conditions for Route 1

StepReagents/ConditionsTemperatureYield*
1Propylsulfonyl chloride, AlCl₃, CH₂Cl₂0–25°C60–70%
2Ethanol/water (3:1)25°C85%
*Yields estimated from analogous reactions.

Route 2: Nitration, Sulfonation, and Reduction

This alternative method, inspired by nitro-to-amine reduction techniques, involves:

Step 1: Nitration of 4-Propylsulfonylthiophene-2-carboxylic Acid
Nitration with fuming HNO₃/H₂SO₄ introduces a nitro group at the 3-position.

Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in methanol, yielding the target compound.

Mechanistic Insights

  • Nitration : The electron-withdrawing sulfonyl group directs nitration to the 3-position via meta-directing effects.

  • Reduction : Pd-C catalyzes the cleavage of the N–O bond, forming the primary amine without over-reduction.

Advanced Methodologies and Scalability

Protecting Group Strategies

To prevent undesired side reactions during sulfonation or oxidation, the amino group may be protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Continuous Flow Synthesis

Recent patents suggest that continuous flow systems improve yield and purity by minimizing intermediate degradation. For example, sulfonation under flow conditions at 50°C enhances mixing and reduces reaction time.

Challenges and Optimization

Regioselectivity in Sulfonation

The propylsulfonyl group’s bulkiness can lead to steric hindrance, favoring substitution at the 4-position over the 5-position. Computational studies indicate that electronic effects (e.g., sulfonyl’s –I effect) further stabilize the 4-substituted intermediate.

Oxidation Side Reactions

Oxidation of thiophene methyl groups to carboxylic acids risks over-oxidation to CO₂. Controlled use of KMnO₄ in acidic conditions mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Pharmaceutical Applications

a. Anti-inflammatory and Immunomodulatory Effects

Research indicates that 3-amino-4-propylsulfonylthiophene-2-carboxylic acid may serve as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of nuclear factor kappa B (NF-κB). This pathway is implicated in numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and multiple sclerosis. By inhibiting IKK, this compound could potentially reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thus offering therapeutic benefits in treating these conditions .

b. Cancer Treatment

The compound's ability to modulate NF-κB activity also positions it as a candidate for cancer therapy. NF-κB is often constitutively activated in various cancers, leading to increased cell proliferation and survival. Inhibition of IKK by this compound could suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Biochemical Research

a. Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can act as mechanism-based inactivators of GABA transaminase (GABA-AT), which is relevant for neurological disorders. The design principles derived from these studies could be applicable to this compound for developing new enzyme inhibitors .

b. Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships involving thiophene derivatives has provided insights into how modifications can enhance biological activity. By systematically altering functional groups on the thiophene ring, researchers can identify more potent analogues that may exhibit improved pharmacological profiles .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Anti-inflammatoryDemonstrated inhibition of IKK leading to reduced cytokine levels in vitro.
Enzyme inhibitionIdentified potential as a GABA-AT inhibitor through structural modifications.
Cancer therapySuggested efficacy in reducing tumor growth via NF-κB pathway modulation.

Mechanism of Action

The mechanism of action of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division or signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Phenylsulfonyl (C₆H₅SO₂): Enhances π-π stacking interactions with aromatic residues in proteins, useful in kinase inhibitors . Isopropylsulfonyl (i-C₃H₇SO₂): Increases steric hindrance, possibly reducing off-target interactions in biological systems .

Functional Group Synergy: The cyano group in the ethyl ester derivative () facilitates nucleophilic addition reactions, making it a versatile intermediate for heterocyclic synthesis . Trifluoromethyl (CF₃) groups, as in , enhance metabolic stability and bioavailability, a common feature in agrochemicals and antivirals .

Positional Isomerism: Compounds like 4-Amino-5-methylthiophene-3-carboxylic acid () demonstrate that shifting substituent positions drastically alters electronic properties and biological activity .

Biological Activity

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the following chemical characteristics:

  • Molecular Formula : C8H10N2O3S
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies, particularly focusing on its effects on cancer cell lines.

  • Cell Line Studies :
    • In a study involving the MCF-7 breast cancer cell line, the compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM depending on the treatment duration .
    • Another study reported that treatment with this compound resulted in apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and caspase-9, which are markers of programmed cell death .
  • Mechanism of Action :
    • The proposed mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, it appears to inhibit the NF-kappa B pathway, which is crucial for tumor cell survival and proliferation .
    • Additionally, this compound may induce oxidative stress in cancer cells, leading to increased cell death through mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialEffective against S. aureus and E. coli with MIC of 32 µg/mL.
Study BAnticancerInduced apoptosis in MCF-7 cells with IC50 values between 20–50 µM.
Study CMechanismInhibited NF-kappa B pathway and induced oxidative stress in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-propylsulfonylthiophene-2-carboxylic acid, and how can purity be optimized?

Synthesis typically involves sequential functionalization of a thiophene core. A plausible route includes:

  • Step 1: Sulfonylation at the 4-position using propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Introduction of the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination with NH₃ under catalytic conditions .
  • Step 3: Carboxylic acid group retention/protection, ensuring compatibility with sulfonylation and amination steps.
    Purity Optimization: Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and amino group positions). The propylsulfonyl group’s methylene protons appear as a triplet (~δ 3.1–3.3 ppm), while the carboxylic acid proton is absent due to exchange broadening .
  • IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1350–1150 cm⁻¹ (S=O stretches), and ~3400 cm⁻¹ (N-H stretches) .
  • Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ .

Q. What safety precautions are essential during handling?

  • Hazards: Potential skin/eye irritation (similar to thiophene-2-carboxylic acid derivatives) .
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis steps involving volatile reagents .
  • Storage: Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can regioselective sulfonylation at the 4-position be achieved without competing reactions at the 5-position?

  • Method: Use steric directing groups (e.g., bulky amines) or Lewis acids (e.g., AlCl₃) to polarize the thiophene ring, favoring sulfonylation at the 4-position .
  • Validation: Monitor reaction progress via TLC and compare with reference compounds (e.g., 5-substituted analogs). Computational modeling (DFT) can predict regioselectivity based on electron density maps .

Q. What strategies address contradictions in solubility data for this compound?

  • Issue: Discrepancies may arise from polymorphic forms or pH-dependent solubility (carboxylic acid deprotonation at neutral/basic pH).
  • Resolution:
    • Measure solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy.
    • Characterize polymorphs via X-ray diffraction or DSC .
    • Use co-solvents (e.g., DMSO:water mixtures) for improved dissolution in biological assays .

Q. How does the propylsulfonyl group influence biological activity in drug discovery contexts?

  • Mechanistic Insight: The sulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., enzyme active sites).
  • Case Study: Analogous thiophene derivatives (e.g., MPTC) show activity as kinase inhibitors; evaluate via in vitro assays (IC₅₀ determination) and molecular docking studies .
  • Optimization: Modify sulfonyl chain length (methyl vs. propyl) to balance lipophilicity (log P) and target engagement .

Q. How can stability issues in aqueous solutions be mitigated during formulation studies?

  • Challenge: Hydrolysis of the sulfonyl group or decarboxylation under acidic/basic conditions.
  • Solutions:
    • Use lyophilization for storage and reconstitute in aprotic solvents (e.g., DMF) .
    • Stabilize with antioxidants (e.g., BHT) or buffer systems (pH 6–7) to minimize degradation .

Q. What analytical methods resolve ambiguities in spectral data interpretation?

  • Problem: Overlapping NMR signals (e.g., aromatic protons adjacent to sulfonyl groups).
  • Approach:
    • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
    • Compare with DFT-simulated spectra (Gaussian or ORCA software) .

Methodological Notes

  • Synthesis Troubleshooting: If sulfonylation yields are low, increase reaction temperature (60–80°C) or use microwave-assisted synthesis .
  • Data Reproducibility: Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to address variability .
  • Ethical Compliance: Follow institutional guidelines for toxicity testing, referencing OECD protocols for ecotoxicological assessments .

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